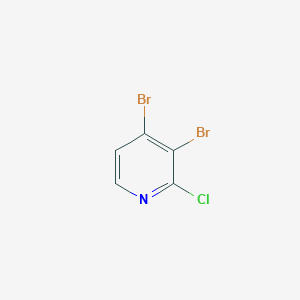

3,4-Dibromo-2-chloropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dibromo-2-chloropyridine is a halogenated derivative of pyridine, characterized by the presence of two bromine atoms and one chlorine atom on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-chloropyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 2-chloropyridine using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-2-chloropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The halogen atoms can be reduced to form less substituted pyridine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium amide or thiolates in polar solvents.

Coupling Reactions: Utilize palladium catalysts and boronic acids in the presence of a base.

Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,4-Dibromo-2-chloropyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4-Dibromo-2-chloropyridine exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The halogen atoms on the pyridine ring make it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during its reactions.

Comparison with Similar Compounds

2-Chloropyridine: A simpler halogenated pyridine with one chlorine atom.

3,5-Dibromo-4-chloropyridine: Another halogenated pyridine with a different substitution pattern.

2-Bromo-4-chloropyridine: Contains one bromine and one chlorine atom.

Uniqueness: 3,4-Dibromo-2-chloropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other halogenated pyridines. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise chemical modifications.

Biological Activity

3,4-Dibromo-2-chloropyridine is a halogenated pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C5H3Br2ClN. Its structure features a pyridine ring substituted with two bromine atoms at the 3 and 4 positions and a chlorine atom at the 2 position. This unique arrangement contributes to its reactivity and potential biological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing halogenated pyridine moieties have been shown to inhibit various enzymes, including kinases involved in cancer pathways. The presence of halogens can enhance binding affinity due to increased lipophilicity and potential for forming hydrogen bonds with target proteins.

- Antimicrobial Properties : Halogenated pyridines are often evaluated for their antimicrobial activity. The introduction of bromine and chlorine atoms can disrupt microbial cell membranes or interfere with metabolic processes.

- Anticancer Activity : Research indicates that similar compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation through various pathways, such as the inhibition of protein kinases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various pyridine derivatives, including compounds similar to this compound. The authors reported that certain derivatives exhibited significant cytotoxicity against breast cancer (MCF-7) and leukemia (K562) cell lines with IC50 values in the micromolar range (1-10 µM) .

Antimicrobial Effects

Another investigation focused on the antimicrobial properties of halogenated pyridines. It was found that this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Properties

IUPAC Name |

3,4-dibromo-2-chloropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-2-9-5(8)4(3)7/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGJRYXWWWJAAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564311 |

Source

|

| Record name | 3,4-Dibromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134039-99-9 |

Source

|

| Record name | 3,4-Dibromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.